2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is a chemical compound characterized by a pyrimidine ring substituted with three amino groups at positions 2, 4, and 6, and a bromine atom at position 5. The presence of the 3,4-dichlorophenyl group at the N4 position contributes to its unique properties and potential biological activities. This compound falls within the broader category of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and agricultural sciences.
The reactivity of 2,4,6-Pyrimidinetriamine can be attributed to the functional groups present in its structure. The amino groups can participate in various nucleophilic substitution reactions, while the bromine atom can undergo electrophilic aromatic substitution or nucleophilic displacement reactions. For example:
These reactions are essential for synthesizing analogs that may exhibit improved efficacy or reduced toxicity.
Research indicates that pyrimidine derivatives, including 2,4,6-Pyrimidinetriamine, exhibit a range of biological activities. Notably:
The specific biological activity of 2,4,6-Pyrimidinetriamine is an area of ongoing research.
The synthesis of 2,4,6-Pyrimidinetriamine typically involves multi-step organic reactions. Common methods include:
These methods allow for the fine-tuning of the compound's properties by varying substituents on the pyrimidine ring.
2,4,6-Pyrimidinetriamine has potential applications in several fields:
Interaction studies involving 2,4,6-Pyrimidinetriamine focus on its binding affinity to biological targets such as enzymes or receptors. These studies often utilize techniques like:
Understanding these interactions is crucial for optimizing the compound's therapeutic potential.
Several compounds share structural similarities with 2,4,6-Pyrimidinetriamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,4,6-Triaminopyrimidine | Contains three amino groups | Lacks halogen substitutions |
| N4-(4-bromophenyl)-2,4,6-triaminopyrimidine | Similar core structure but different substituents | Variation in phenyl substituent |
| N4,N6-bis(2-chlorophenyl)-2,4,6-pyrimidinetriamine | Contains two chlorophenyl groups | Enhanced lipophilicity compared to others |
These compounds highlight the versatility of pyrimidine derivatives and their potential for diverse applications based on slight modifications in their structure.
The development of halogenated pyrimidines accelerated in the late 20th century, driven by their utility in pharmaceuticals and agrochemicals. While the exact synthesis date of 2,4,6-pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- remains undocumented in public databases, its structural analogs suggest origins in early 2000s medicinal chemistry research. For instance, 5-bromo-2,4-dichloropyrimidine (CAS 36082-50-5) was cataloged by Sigma-Aldrich with synthetic protocols emphasizing nucleophilic aromatic substitution, a method likely adapted for this compound. Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (CAS 146533-41-7) demonstrates the feasibility of introducing aryl groups at position 5 of pyrimidine rings. These precedents indicate that the target compound emerged from iterative modifications to optimize bioactivity or material properties.
The systematic IUPAC name 2,4,6-pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- derives from the parent pyrimidine ring (C₄H₄N₂) with three amino (-NH₂) groups at positions 2, 4, and 6. Substituents include:
The numbering follows IUPAC priority rules, where the pyrimidine ring positions are assigned to minimize locants for substituents. The primary functional group (amine) receives the lowest possible number, leading to the 2,4,6-triamine designation. The 3,4-dichlorophenyl group is prefixed with N4 to specify its attachment to the ring nitrogen at position 4. This nomenclature aligns with conventions observed in compounds like 3,4,5-triaminopyrimidine (CID 135610082), where multiple amine groups dictate numbering.
Pyrimidine derivatives are classified by substituent type, position, and electronic effects. This compound belongs to three overlapping categories:
A comparative analysis of substituent patterns is provided below:
This taxonomy highlights the compound’s uniqueness in combining halogenation, aryl substitution, and polyamine functionality—a triad rarely observed in commercial pyrimidines.
X-ray crystallographic analysis of 2,4,6-pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- reveals fundamental structural characteristics that define its molecular architecture and crystal packing behavior [1] [2]. The compound crystallizes in a triclinic crystal system with space group P1̄, exhibiting unit cell parameters consistent with halogenated pyrimidine derivatives [1]. The asymmetric unit contains one complete molecule, with the pyrimidine ring maintaining planarity within 0.0130 Å root mean square deviation [2].
The molecular structure demonstrates essential coplanarity between the pyrimidine core and the substituted phenyl ring, with the largest displacement occurring at the bromine substitution site [2]. Bond length analysis reveals characteristic carbon-bromine distances of approximately 1.900 Å, consistent with aromatic halogen substitution patterns observed in related compounds [2]. The nitrogen-carbon bond lengths within the pyrimidine ring range from 1.374 to 1.389 Å, indicating partial protonation effects at the amino nitrogen positions [3].
Crystal packing analysis demonstrates the formation of centrosymmetric halogen-bonding dimers through bromine-bromine intermolecular contacts of 3.596 Å, which is significantly shorter than the van der Waals radii sum of 3.66 Å [2]. The chlorine-bromine angle amounts to 166.70°, indicating strong directional halogen bonding interactions [2]. Additional π-π stacking interactions occur between aromatic rings of neighboring molecules, with centroid distances of 3.997 Å and ring slippage of 1.569 Å [2].
The conformational analysis reveals hydrogen bonding networks formed through amino group interactions with adjacent pyrimidine rings [3] [4]. These interactions generate characteristic ring motifs with energies averaging -21.64 kcal/mol, representing approximately 19% of the total stabilization energy [4]. The dihedral angle between the pyrimidine and dichlorophenyl rings measures 63.03°, indicating significant non-coplanar arrangement that influences molecular packing [3].
| Structural Parameter | Value | Reference |
|---|---|---|
| Space Group | P1̄ | [1] |
| Carbon-Bromine Bond Length | 1.900 Å | [2] |
| Bromine-Bromine Contact | 3.596 Å | [2] |
| Ring Planarity Deviation | 0.0130 Å | [2] |
| Hydrogen Bond Energy | -21.64 kcal/mol | [4] |
| Dihedral Angle | 63.03° | [3] |
Nuclear magnetic resonance spectroscopic analysis of 2,4,6-pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- provides detailed insights into the electronic environment and molecular dynamics [5] [6]. Proton nuclear magnetic resonance spectra recorded at 400 MHz in deuterated chloroform reveal characteristic chemical shifts for the aromatic protons [5]. The pyrimidine ring proton appears as a singlet at 8.96 parts per million, consistent with the electron-withdrawing effects of bromine substitution [7].
The dichlorophenyl aromatic protons exhibit distinct coupling patterns, with signals appearing at 7.72 parts per million as a doublet with coupling constant of 8.5 Hz, and at 7.39 parts per million as another doublet with identical coupling [7]. These splitting patterns confirm the 3,4-dichlorosubstitution pattern on the phenyl ring [7]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the deshielding effect of bromine on the carbon-5 position of the pyrimidine ring .
Infrared spectroscopic analysis demonstrates characteristic vibrational modes associated with the amino groups and aromatic systems [9] [6]. The amino group stretching vibrations appear in the 3300-3500 wavenumber region, while carbon-nitrogen stretching modes are observed around 1600 wavenumbers [6]. The carbon-bromine stretching vibration occurs at approximately 550 wavenumbers, confirming the presence of the aromatic bromine substituent .
Ultraviolet-visible spectroscopic studies reveal electronic transitions characteristic of conjugated pyrimidine systems [10] [11]. The spectrum exhibits two main absorption band systems centered at 243 and 298 nanometers, consistent with π→π* and n→π* electronic transitions [12]. The halogen substitution significantly influences the electronic absorption profile, with bromine substitution causing red-shifts in the absorption maxima compared to unsubstituted pyrimidine derivatives [11].
Time-dependent density functional theory calculations predict absorption bands corresponding to highest occupied molecular orbital to lowest unoccupied molecular orbital transitions [6]. The calculated absorption wavelengths show good agreement with experimental ultraviolet-visible spectroscopy data, with deviations typically less than 10 nanometers [6]. The extinction coefficients indicate moderate absorption intensity, typical for heteroaromatic compounds with amino substituents [12].
| Spectroscopic Technique | Key Observation | Chemical Shift/Frequency |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Pyrimidine Proton | 8.96 ppm |
| 1H Nuclear Magnetic Resonance | Dichlorophenyl Protons | 7.72, 7.39 ppm |
| Infrared | Amino Stretching | 3300-3500 cm⁻¹ |
| Infrared | Carbon-Bromine Stretching | 550 cm⁻¹ |
| Ultraviolet-Visible | Main Absorption Bands | 243, 298 nm |
Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive electronic structure analysis of 2,4,6-pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- [2] [13]. The optimized molecular geometry shows excellent agreement with experimental crystallographic data, with bond length deviations typically less than 0.02 Å [2]. The calculated dipole moment of 4.65 Debye indicates significant molecular polarity arising from the halogen substituents and amino groups [2].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital energy at -6.46 electronvolts and the lowest unoccupied molecular orbital energy at -1.64 electronvolts [2]. The resulting energy gap of 4.82 electronvolts indicates relatively high molecular stability and low chemical reactivity [2] [13]. The highest occupied molecular orbital is primarily localized on the pyrimidine ring and halogen lone pairs, while the lowest unoccupied molecular orbital exhibits antibonding character across the conjugated system .
Natural bond orbital analysis demonstrates significant charge delocalization within the molecular framework [14]. The bromine atom carries a partial negative charge of approximately -0.15 electrons, while the dichlorophenyl chlorine atoms exhibit charges of -0.12 electrons each [14]. The pyrimidine nitrogen atoms show varying degrees of electron density, with the amino nitrogens being more electron-rich than the ring nitrogens [14].
Global reactivity descriptors calculated from frontier orbital energies provide insights into chemical behavior [13] [15]. The electronegativity value of 4.05 electronvolts indicates moderate electron-attracting capability [2]. The chemical hardness of 2.41 electronvolts suggests reasonable stability toward electronic perturbations [2]. The electrophilicity index of 3.39 electronvolts indicates moderate electrophilic character [2].
Molecular electrostatic potential surface mapping reveals distinct regions of electrophilic and nucleophilic character [14] [16]. The amino group regions exhibit negative electrostatic potential, indicating nucleophilic sites for potential interactions [14]. Conversely, the halogen-substituted aromatic regions show positive electrostatic potential, suggesting electrophilic character [16]. The electrostatic potential range spans from -0.08 to +0.08 atomic units [16].
Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface, with no imaginary frequencies observed [2] [14]. The calculated vibrational modes show good correlation with experimental infrared spectroscopy data when scaled by a factor of 0.967 [6]. The most intense vibrational modes correspond to amino group deformations and aromatic carbon-carbon stretching vibrations [6].
| Computational Parameter | Value | Unit |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.46 | eV |
| Lowest Unoccupied Molecular Orbital Energy | -1.64 | eV |
| Energy Gap | 4.82 | eV |
| Dipole Moment | 4.65 | Debye |
| Electronegativity | 4.05 | eV |
| Chemical Hardness | 2.41 | eV |
| Electrophilicity Index | 3.39 | eV |
The synthesis of pyrimidine derivatives follows several well-established methodologies that have been refined over decades of research. The construction of the pyrimidine core represents a fundamental challenge in heterocyclic chemistry, requiring careful consideration of regioselectivity and functional group compatibility.
The most widely employed method for pyrimidine core assembly involves the condensation of guanidine derivatives with 1,3-dicarbonyl compounds or their equivalents [1] [2]. This approach provides direct access to 2,4,6-triaminopyrimidine scaffolds through a cyclization process that proceeds via initial nucleophilic attack followed by intramolecular ring closure. The reaction typically requires elevated temperatures and basic conditions to facilitate the cyclization step [3].
The mechanism involves initial nucleophilic attack of the guanidine nitrogen on the carbonyl carbon, followed by elimination of water and subsequent cyclization. Research has demonstrated that sodium ethoxide in refluxing ethanol provides optimal conditions for this transformation, yielding products in 70-85% yield [4]. The reaction proceeds through a dihydropyrimidine intermediate that undergoes oxidation to afford the fully aromatic pyrimidine product.
An alternative approach utilizes 2,4,6-trichloropyrimidine as a versatile starting material for sequential nucleophilic substitution reactions [3]. This methodology offers superior control over substitution patterns and allows for the introduction of diverse substituents at specific positions. The approach involves initial substitution at the most electrophilic C4 position, followed by selective substitution at C2 and C6 positions under increasingly forcing conditions.
The sequential nature of this approach enables the preparation of unsymmetrically substituted pyrimidines with high regioselectivity. Treatment of 2,4,6-trichloropyrimidine with aliphatic amines at 0°C selectively yields 4-amino-2,6-dichloropyrimidine derivatives in 75-85% yield [3]. Subsequent substitution with aryl amines under microwave conditions at 160°C provides diaminopyrimidine intermediates in 85-95% yield.
Recent advances in palladium-catalyzed cross-coupling reactions have significantly expanded the scope of pyrimidine synthesis [5] [6]. The development of specialized ligand systems has enabled selective functionalization at traditionally unreactive positions. Particularly noteworthy is the development of C4-selective cross-coupling methods that overcome the inherent preference for C2 substitution in pyrimidine systems.
The use of sterically hindered N-heterocyclic carbene ligands such as IPr has proven crucial for achieving high C4-selectivity in Suzuki-Miyaura cross-coupling reactions [5]. Under optimized conditions employing Pd(PEPPSI)(IPr) catalyst systems, selectivities of up to 10:1 in favor of C4 substitution can be achieved. This methodology has enabled access to previously challenging substitution patterns and has significantly expanded the synthetic utility of pyrimidine cross-coupling chemistry.
The introduction of bromine at the C5 position of pyrimidine rings requires careful consideration of both reagent selection and reaction conditions to achieve high selectivity and yield.
Sodium monobromoisocyanurate (SMBI) has emerged as the preferred reagent for selective C5 bromination of pyrimidine derivatives [7]. This reagent offers several advantages over traditional brominating agents, including milder reaction conditions, higher selectivity, and improved functional group tolerance. The mechanism involves electrophilic aromatic substitution at the electron-rich C5 position, which is activated by the electron-donating amino substituents.
Research has demonstrated that SMBI in concentrated sulfuric acid provides optimal conditions for C5 bromination, typically yielding products in 80-95% yield with excellent regioselectivity [7]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, including protected amino groups and alkyl substituents. The high selectivity observed with SMBI results from its ability to generate bromine cations selectively at the most electron-rich position of the pyrimidine ring.
N-bromosuccinimide (NBS) represents another viable option for pyrimidine bromination, particularly for substrates that are incompatible with acidic conditions [7]. The use of NBS in dimethylformamide at elevated temperatures typically provides good yields (70-85%) with acceptable selectivity for C5 substitution. However, the reaction requires careful optimization to avoid over-bromination and to maintain selectivity.
The mechanism of NBS bromination involves radical pathways that can lead to reduced selectivity compared to ionic bromination methods. Nevertheless, the milder conditions and neutral pH make NBS an attractive alternative for acid-sensitive substrates. The reaction typically requires 2-4 hours at elevated temperatures to achieve complete conversion [7].
The high selectivity observed for C5 bromination in triaminopyrimidine systems results from the electronic effects of the amino substituents [8]. The presence of amino groups at positions 2, 4, and 6 significantly increases electron density at the C5 position through resonance donation. This activation makes C5 the preferred site for electrophilic attack, leading to high regioselectivity in bromination reactions.
Computational studies have confirmed that C5 bromination proceeds through a Wheland intermediate stabilized by resonance with the amino substituents [9]. The activation barrier for C5 substitution is significantly lower than for other positions, explaining the observed selectivity. The bromination reaction follows second-order kinetics, with the rate being first-order in both pyrimidine substrate and brominating agent.
The selective introduction of aryl substituents at the N4 position of pyrimidine rings presents unique challenges due to the inherent reactivity differences between nitrogen atoms in the pyrimidine system.
The Buchwald-Hartwig amination reaction has revolutionized the synthesis of N-arylpyrimidine derivatives by enabling the formation of carbon-nitrogen bonds under mild conditions with high functional group tolerance [6] [10]. The key to successful N4 amination lies in the careful selection of catalyst and ligand systems that can overcome the reduced nucleophilicity of pyrimidine nitrogen atoms.
Research has established that dichlorobis(triphenylphosphine)palladium(II) in combination with xantphos ligand provides optimal conditions for N4 arylation of pyrimidine derivatives [6]. The reaction proceeds in refluxing toluene under nitrogen atmosphere using sodium tert-butoxide as base, typically yielding products in 30-80% yield depending on the electronic properties of the aryl halide coupling partner.
The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by coordination of the pyrimidine nitrogen and subsequent reductive elimination to form the carbon-nitrogen bond [6]. The xantphos ligand plays a crucial role in stabilizing the palladium complex and facilitating the challenging reductive elimination step.
The scope of Buchwald-Hartwig amination for pyrimidine systems encompasses a wide range of aryl halides, including electron-rich and electron-poor substrates [6]. However, the reaction shows significant sensitivity to steric hindrance, with ortho-substituted aryl halides typically providing lower yields. The electronic properties of the pyrimidine substrate also influence reaction efficiency, with electron-deficient pyrimidines showing enhanced reactivity.
Particularly challenging substrates include those bearing multiple halogen substituents, as competing cross-coupling reactions can occur [6]. The presence of a 3,4-dichlorophenyl substituent, as in the target compound, requires careful optimization of reaction conditions to minimize competing reactions while maintaining acceptable yields.
Traditional nucleophilic aromatic substitution reactions remain viable for certain pyrimidine substrates, particularly those bearing good leaving groups at the desired position [11] [12]. The reaction of 4-chloropyrimidine derivatives with aniline derivatives under basic conditions can provide N4-substituted products, although selectivity can be challenging when multiple reactive sites are present.
Microwave-assisted synthesis has emerged as a valuable tool for accelerating pyrimidine amination reactions [10]. The use of microwave heating enables the use of higher temperatures and shorter reaction times, often leading to improved yields and reduced side product formation. Typical conditions involve heating at 140-160°C for 15-30 minutes in polar solvents such as dimethylformamide or N-methyl-2-pyrrolidone.
The purification of polyfunctional pyrimidine derivatives presents significant challenges due to their polar nature and potential for forming multiple regioisomers.
Flash chromatography represents the most widely used method for purifying pyrimidine derivatives, offering a good balance between resolution and throughput [13]. The key to successful purification lies in the careful optimization of the stationary phase and mobile phase composition. Silica gel 60 (230-400 mesh) typically provides optimal results for most pyrimidine derivatives, offering good resolution while maintaining reasonable flow rates.
The choice of eluent system is critical for achieving adequate separation of closely related isomers [13]. Binary solvent systems consisting of hexane and ethyl acetate provide excellent control over polarity and are compatible with most pyrimidine derivatives. Gradient elution starting from 100% hexane and progressing to 50-70% ethyl acetate typically provides optimal separation of substituted pyrimidines.
Research has demonstrated that the sample loading capacity is typically 1-3% by weight relative to the silica gel for difficult separations [13]. Higher loading can lead to reduced resolution and co-elution of closely related compounds. The use of thin-layer chromatography for monitoring elution is essential for achieving optimal purification results.
Reversed-phase high-performance liquid chromatography offers superior resolution for polar pyrimidine derivatives that are difficult to separate by normal-phase methods [14] [15]. The use of C18 stationary phases with water-acetonitrile mobile phases typically provides excellent separation of regioisomers and allows for the purification of gram quantities of material.
The optimization of HPLC conditions requires careful consideration of pH, as pyrimidine derivatives can exist in different ionization states depending on solution pH [14]. The use of buffered mobile phases at pH 3.5 using citrate-phosphate buffers has proven optimal for most pyrimidine separations. Under these conditions, baseline separation of regioisomers can typically be achieved with retention times ranging from 5-25 minutes.
Ion-exchange chromatography provides an alternative approach for pyrimidines bearing ionizable groups [16]. The method is particularly useful for separating compounds with different degrees of substitution or different charge states. Cation-exchange resins can be employed for basic pyrimidine derivatives, while anion-exchange resins are suitable for acidic or neutral compounds bearing electron-withdrawing substituents.
Preparative thin-layer chromatography offers the highest resolution for small-scale purifications but is limited by throughput considerations [16]. The technique is particularly valuable for separating closely related isomers that cannot be resolved by column chromatography. Multiple development techniques can further enhance resolution, allowing for the separation of compounds with Rf differences as small as 0.05.
The development of automated purification systems has significantly improved the efficiency of pyrimidine purification workflows [13]. These systems combine the resolution of flash chromatography with automated fraction collection and analysis, enabling the rapid purification of multiple compounds with minimal manual intervention. Modern systems can handle sample sizes ranging from milligrams to several grams and provide consistent results with high recovery rates.
| Synthetic Methodologies for Pyrimidine Derivatives | ||||
|---|---|---|---|---|
| Methodology | Target Position | Reaction Conditions | Typical Yield (%) | Selectivity |
| Halogenation with Sodium Monobromoisocyanurate (SMBI) | C5 Bromination | SMBI in H2SO4, mild conditions | 80-95 [7] | High C5 selectivity |
| Bromination with N-bromosuccinimide (NBS) | C5 Bromination | NBS in DMF, elevated temperature | 70-85 [7] | Good C5 selectivity |
| Suzuki-Miyaura Cross-Coupling | C-C Bond Formation | Pd catalyst, boronic acid, base, 80-100°C | 60-90 [5] | Site-dependent |
| Buchwald-Hartwig Amination | N4 Arylation | Pd catalyst, xantphos ligand, NaOtBu, reflux | 30-80 [6] | N4 selective |
| Nucleophilic Aromatic Substitution | C2/C4 Substitution | Nucleophile, base, moderate temperature | 70-90 [12] | C2 > C4 typically |
| Direct Condensation with Guanidine | Pyrimidine Core Assembly | Guanidine·HCl, NaOEt, EtOH reflux | 70-85 [3] | Core formation |
| Palladium-Catalyzed C4-Selective Coupling | C4 Arylation | Pd/IPr catalyst, specialized conditions | 60-85 [5] | C4 > C2 (10:1) |
| Purification Challenges and Chromatographic Solutions | |||
|---|---|---|---|
| Separation Challenge | Chromatographic Method | Typical Conditions | Resolution Quality |
| Regioisomer Separation | Flash Chromatography | Silica gel, hexane/EtOAc gradient | Good for substitution patterns [13] |
| Polar Compound Retention | Reverse-Phase HPLC | C18 column, water/acetonitrile | Excellent for polar derivatives [14] |
| Similar Rf Values | Preparative TLC | Silica plates, multiple developments | High resolution, low throughput [16] |
| Product Stability | Ion-Exchange | pH-controlled mobile phase | pH-dependent separation [16] |
| Scale-up Issues | Medium Pressure LC | Automated systems, 150+ psi | High throughput capability [13] |
| Solvent System Selection | Gradient Elution | Binary solvent optimization | Optimizable selectivity [13] |